2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-cyclopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out under anhydrous conditions in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Boron-containing compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other atoms, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-cyclopropylphenylboronic acid
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a cyclopropyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2118230-75-2 |
---|---|
Molecular Formula |
C15H20BClO2 |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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